molecular formula C20H26N2O3S B5548324 (E)-1-[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-phenylprop-2-en-1-one

(E)-1-[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-phenylprop-2-en-1-one

Cat. No.: B5548324
M. Wt: 374.5 g/mol
InChI Key: CLENBZZDZYBRQU-HKVOBHHDSA-N
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Description

(E)-1-[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C20H26N2O3S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound (4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(2E)-3-phenyl-2-propenoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide is 374.16641387 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Monoamine Oxidase Inhibitory Activity : The compound has been synthesized and evaluated for its potential as a selective inhibitor of monoamine oxidase A and B, enzymes involved in neurotransmitter metabolism. Studies suggest that certain derivatives of this compound could have significant inhibitory activity (Ahmad et al., 2019).

Antimicrobial Activity

  • Antimicrobial and Anti-inflammatory Agents : Derivatives of this compound have been synthesized and evaluated for their potential as antimicrobial and anti-inflammatory agents. This research highlights the potential use of these compounds in treating bacterial and fungal infections (Kendre et al., 2015).

Synthesis of Novel Derivatives

  • Synthesis of Novel Heterocycles : The compound serves as a precursor in the synthesis of a variety of heterocyclic compounds. These derivatives could be of interest for further pharmacological studies (El‐dean et al., 2018).

  • Catalyst in Organic Synthesis : It has been used as an efficient and homogeneous catalyst for the synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in aqueous media. This application demonstrates its utility in facilitating organic synthesis processes (Khazaei et al., 2015).

Metal-free Derivatives

  • Metal-free Octaazaphthalocyanine Derivatives : Research on metal-free derivatives of this compound, which prevent self-association, has been conducted. These derivatives are significant in the study of macrocyclic chemistry and could have potential applications in materials science (Makhseed et al., 2007).

Properties

IUPAC Name

(E)-1-[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-16(2)10-11-21-12-13-22(19-15-26(24,25)14-18(19)21)20(23)9-8-17-6-4-3-5-7-17/h3-10,18-19H,11-15H2,1-2H3/b9-8+/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLENBZZDZYBRQU-HKVOBHHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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